Potassium 7-hydroxynaphthalenesulphonate is derived from 7-hydroxynaphthalene through a sulfonation process. The compound can be classified as an organic salt, specifically a potassium salt of a sulfonic acid derived from naphthalene. Its molecular formula is C_{10}H_{8}K_{O}_{3}S, and it has a molecular weight of approximately 247.33\,g/mol .
The synthesis of potassium 7-hydroxynaphthalenesulphonate typically involves the following steps:
Potassium 7-hydroxynaphthalenesulphonate features a naphthalene core with a hydroxyl group and a sulfonate group attached:
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+]The presence of both hydrophilic (sulfonate) and hydrophobic (naphthalene) components contributes to its amphiphilic nature, allowing it to interact effectively with various organic compounds.
Potassium 7-hydroxynaphthalenesulphonate can participate in several types of chemical reactions:
The mechanism of action for potassium 7-hydroxynaphthalenesulphonate primarily revolves around its role as a coupling agent in dye synthesis:
Potassium 7-hydroxynaphthalenesulphonate exhibits several important physical and chemical properties:
Potassium 7-hydroxynaphthalenesulphonate has diverse applications across various fields:
Potassium 7-hydroxy-1-naphthalenesulfonate is the standardized IUPAC name for this aromatic sulfonate salt. This nomenclature follows systematic rules:
The compound is commercially recognized by several synonyms due to historical naming conventions and industrial applications:
Table 1: Accepted Nomenclature for Potassium 7-Hydroxy-1-naphthalenesulfonate
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | potassium 7-hydroxynaphthalene-1-sulfonate |
| Common Synonyms | Bayer’s Acid Potassium Salt; Croceic Acid Potassium Salt; Potassium 2-Naphthol-8-sulfonate |
| Alternative Chemical Names | 7-Hydroxy-1-naphthalenesulfonic acid potassium salt; 2-Naphthol-8-sulfonic acid potassium salt |
The compound’s unique chemical identity is unambiguously defined by its CAS Registry Number (30252-40-5), universally recognized across chemical databases and commercial catalogs [1] [2] [3]. This identifier distinguishes it from other naphthalene sulfonates.
Its molecular formula, C₁₀H₇KO₄S, has been analytically validated through mass spectrometry and elemental analysis. Key molecular characteristics include:
Structural descriptors further confirm the connectivity:
Table 2: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 30252-40-5 |
| Molecular Formula | C₁₀H₇KO₄S |
| Molecular Weight | 262.32 g/mol |
| Canonical SMILES | [K⁺].[O⁻]S(=O)(=O)C₁=CC=CC₂=C1C=C(O)C=C₂ |
| InChIKey | UZBFJXMJCARTGH-UHFFFAOYSA-M |
The compound exhibits positional isomerism inherent to hydroxynaphthalenesulfonates. Commercial samples often contain isomers due to synthesis pathways, explicitly noted as "contains isomer" in specifications [3] [8]. Key variations include:
A critical variant is 7-hydroxynaphthalene-1,3-disulfonate (CAS 842-18-2), which bears two sulfonate groups. This disulfonated derivative, known as "G Acid Dipotassium Salt," has distinct applications in dye synthesis [7] [10].
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: